Cas no 76059-56-8 (ETHYL 2-(1,2,3,4-TETRAHYDROQUINOLIN-4-YL)ACETATE)

ETHYL 2-(1,2,3,4-TETRAHYDROQUINOLIN-4-YL)ACETATE 化学的及び物理的性質
名前と識別子
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- ETHYL 2-(1,2,3,4-TETRAHYDROQUINOLIN-4-YL)ACETATE
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ETHYL 2-(1,2,3,4-TETRAHYDROQUINOLIN-4-YL)ACETATE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM469611-1g |
ETHYL 2-(1,2,3,4-TETRAHYDROQUINOLIN-4-YL)ACETATE |
76059-56-8 | 95%+ | 1g |
$*** | 2023-05-29 | |
1PlusChem | 1P01EIBQ-1g |
ETHYL 2-(1,2,3,4-TETRAHYDROQUINOLIN-4-YL)ACETATE |
76059-56-8 | 95% | 1g |
$1405.00 | 2024-04-21 | |
Aaron | AR01EIK2-500mg |
ETHYL 2-(1,2,3,4-TETRAHYDROQUINOLIN-4-YL)ACETATE |
76059-56-8 | 95% | 500mg |
$1190.00 | 2025-02-10 | |
Aaron | AR01EIK2-100mg |
ETHYL 2-(1,2,3,4-TETRAHYDROQUINOLIN-4-YL)ACETATE |
76059-56-8 | 95% | 100mg |
$542.00 | 2025-02-10 | |
A2B Chem LLC | AX55750-10g |
ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate |
76059-56-8 | 95% | 10g |
$4948.00 | 2024-04-19 | |
A2B Chem LLC | AX55750-2.5g |
ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate |
76059-56-8 | 95% | 2.5g |
$2274.00 | 2024-04-19 | |
1PlusChem | 1P01EIBQ-2.5g |
ETHYL 2-(1,2,3,4-TETRAHYDROQUINOLIN-4-YL)ACETATE |
76059-56-8 | 95% | 2.5g |
$2691.00 | 2024-04-21 | |
Aaron | AR01EIK2-250mg |
ETHYL 2-(1,2,3,4-TETRAHYDROQUINOLIN-4-YL)ACETATE |
76059-56-8 | 95% | 250mg |
$765.00 | 2025-02-10 | |
Aaron | AR01EIK2-2.5g |
ETHYL 2-(1,2,3,4-TETRAHYDROQUINOLIN-4-YL)ACETATE |
76059-56-8 | 95% | 2.5g |
$2950.00 | 2025-02-10 | |
1PlusChem | 1P01EIBQ-500mg |
ETHYL 2-(1,2,3,4-TETRAHYDROQUINOLIN-4-YL)ACETATE |
76059-56-8 | 95% | 500mg |
$1109.00 | 2024-04-21 |
ETHYL 2-(1,2,3,4-TETRAHYDROQUINOLIN-4-YL)ACETATE 関連文献
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
ETHYL 2-(1,2,3,4-TETRAHYDROQUINOLIN-4-YL)ACETATEに関する追加情報
Ethyl 2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetate: A Comprehensive Overview
Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate (CAS No. 76059-56-8) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and potential applications in drug development. The molecule consists of an ethyl ester group attached to a tetrahydroquinoline ring system, making it a unique structure with promising properties.
Recent studies have highlighted the importance of tetrahydroquinoline derivatives in medicinal chemistry. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that such compounds exhibit potent anti-inflammatory and antioxidant activities. Ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate has been shown to possess similar properties, making it a valuable candidate for further exploration in therapeutic applications.
The synthesis of ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate involves a multi-step process that typically begins with the preparation of the tetrahydroquinoline ring. This is often achieved through hydrogenation of quinoline derivatives or via cyclization reactions involving amino alcohols. The esterification step, where the ethyl group is introduced, is critical for achieving the final product with desired purity and stability.
One of the most intriguing aspects of this compound is its potential as a precursor for more complex molecules. Researchers have explored its use as an intermediate in the synthesis of bioactive agents targeting various disease states. For example, studies have shown that derivatives of this compound can modulate enzyme activity and interact with cellular pathways involved in inflammation and oxidative stress.
In terms of physical properties, ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate is typically a crystalline solid with a melting point around 150°C. Its solubility in organic solvents such as dichloromethane and ethanol is relatively high, which facilitates its handling and purification during synthesis. The compound's stability under various conditions has also been evaluated, with results indicating moderate stability under ambient conditions but requiring protection from light and moisture for long-term storage.
The pharmacokinetic profile of this compound has been studied in preclinical models. Research indicates that it exhibits moderate bioavailability when administered orally and demonstrates selective distribution to certain tissues. These findings suggest that ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate could be optimized further to enhance its pharmacokinetic properties for therapeutic use.
From an environmental perspective, the biodegradation potential of ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate has been assessed under simulated environmental conditions. Results indicate that the compound undergoes slow degradation under aerobic conditions but may persist in certain environments if not properly managed. This highlights the importance of responsible handling and disposal practices to minimize its environmental impact.
In conclusion, ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate (CAS No. 76059-56-8) is a versatile compound with significant potential in drug discovery and development. Its unique chemical structure and promising biological activities make it a valuable tool for researchers in the field of organic chemistry and pharmacology. Continued investigation into its properties and applications will undoubtedly yield further insights into its utility as a therapeutic agent.
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